molecular formula C6H9IO4 B1149271 1,6-anhydro-2-deoxy-2-iodo-D-glucopyranose CAS No. 139437-39-1

1,6-anhydro-2-deoxy-2-iodo-D-glucopyranose

Cat. No. B1149271
CAS RN: 139437-39-1
M. Wt: 272.033
InChI Key:
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Description

1,6-Anhydro-2-iodo-2-deoxy-β-D-glucopyranose, also known as Iodolevoglucosan, is a pivotal substrate implicated in glycosidase inhibition for diabetes, HIV and Alzheimer’s research . It is an influential and versatile constituent in the field of biochemistry .


Synthesis Analysis

1,6-Anhydro-2-azido-2-deoxy-β-D-glucopyranose has been prepared by a two-step procedure from D-glucal and transformed into precursors useful in the synthesis of oligosaccharides . A synthetic method of introducing bulky aryl groups at the 2-O- and 6-O-positions on glucopyranosides was developed .


Molecular Structure Analysis

The molecular structure of 1,6-anhydro-2-iodo-2-deoxy-β-D-glucopyranose is similar to that of 1,6-anhydro-β-d-glucopyranose . The crystal packing shows strong intermolecular O—H⋯O and C—H⋯I hydrogen bonds .


Chemical Reactions Analysis

1,6-Anhydro-2-azido-2-deoxy-β-D-glucopyranose has been prepared by a two-step procedure from D-glucal and transformed into precursors useful in the synthesis of oligosaccharides . Regioselective monoacetylation of 2-allyloxycarbonylamino-1,6-anhydro-2-deoxy-beta-D-glucopyranose (1) gave a mixture of 3-O-acetyl and 4-O-acetyl derivatives .


Physical And Chemical Properties Analysis

The compound is a light yellow crystalline solid with a melting point of 105-107 °C . It is soluble in DCM, DMSO, EtOAc, and MeOH .

Scientific Research Applications

Synthesis of Iminosugars

This compound is used in the stereoselective synthesis of iminosugars . Iminosugars are sugar mimetics present in plants and microorganisms that have been proposed as a source for therapeutic agents due to their ability to inhibit carbohydrate-processing enzymes such as glucosidases .

Crystal Structure Formation

The compound plays a role in the formation of crystal structures . Weak C–H···X (X=O, N) hydrogen bonds are observed in the crystals of this compound, which contribute to the layered structure of the crystals .

Inositol Phosphate Derivative

The compound belongs to the class of organic compounds known as inositol phosphates . These compounds contain a phosphate group attached to an inositol (or cyclohexanehexol) moiety .

Synthesis of 2-Azido-2-deoxy-β-D-glucopyranose Derivatives

1,6-Anhydro-2-azido-2-deoxy-β-D-glucopyranose, a derivative of this compound, has been prepared from D-glucal and transformed into precursors useful in the synthesis of oligosaccharides .

Levoglucosan Platform Molecule

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate chemical, catalytic and biochemical processes .

Radiolabeled Ligand for Neurotransmitter Receptors

The compound acts as a radiolabeled ligand for neurotransmitter receptors in various bio-analytical methods . It also assists in substrate preparation for enzyme immunoassays .

Safety and Hazards

According to the available data, 1,6-anhydro-2-deoxy-2-iodo-D-glucopyranose is not classified as a dangerous substance according to GHS .

properties

IUPAC Name

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUJNWULTXIUBD-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

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